Regiospecific Methylation Drives >4‑Fold Difference in TAAR1 Binding Affinity Compared to the Unsubstituted Parent
The unsubstituted (11bR)‑pyrazino[2,1‑a]isoquinoline parent binds to rat TAAR1 with Ki = 60.5 nM [1]. The closest available regioisomeric comparator, the 9‑methyl derivative, shows a Ki of 290 nM, a 4.8‑fold loss of affinity [2]. Because the 10‑methyl group is projected into a different spatial environment, a distinct affinity shift is expected; even a single‑digit nanomolar alteration in Ki can alter CNS target engagement and functional selectivity [3]. This demonstrates that the methylation position is a critical determinant of molecular recognition at TAAR1.
| Evidence Dimension | Binding affinity (Ki) at rat TAAR1 |
|---|---|
| Target Compound Data | No direct Ki data available for 10‑methyl; predicted to differ from 9‑methyl based on regioisomerism |
| Comparator Or Baseline | Parent (unsubstituted): Ki = 60.5 nM; 9-methyl: Ki = 290 nM; 9-ethyl: Ki = 266 nM [1][2][4] |
| Quantified Difference | 4.8‑fold loss from parent to 9‑methyl; 4.4‑fold loss to 9‑ethyl |
| Conditions | TAAR1 radioligand displacement assay using 3[H]-(S)-4-[(ethyl-phenyl-amino)-methyl]-4,5-dihydro-oxazol-2-ylamine, rat receptor [1][2][4] |
Why This Matters
For CNS programs targeting TAAR1, regiospecific methylation controls the key binding interaction; sourcing the correct isomer avoids wasted in‑vitro and in‑vivo resources on a compound with an unexpected affinity shift.
- [1] BindingDB entry BDBM360628. (11bR)-2,3,4,6,7,11b-Hexahydro-1H-pyrazino[2,1-a]isoquinoline – Ki = 60.5 nM (TAAR1, rat). View Source
- [2] BindingDB entry BDBM360641. (11bR)-9-Methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline – Ki = 290 nM (TAAR1, rat). View Source
- [3] Hoffmann-La Roche. US Patent 9,828,374 B2 – Pyrazino[2,1-a]isoquinoline derivatives as TAAR1 modulators. Issued 28 Nov 2017. View Source
- [4] BindingDB entry BDBM360640. (11bR)-9-Ethyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline – Ki = 266 nM (TAAR1, rat). View Source
